5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-)
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Overview
Description
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazonium group, a methoxy group, and a diethylsulfamoyl group, coordinated with tetrachlorozinc(2-). The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxybenzenediazonium, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in acidic conditions.
Sulfonation: The amino group is sulfonated with diethylsulfamoyl chloride in the presence of a base like pyridine to form the diethylsulfamoyl derivative.
Diazotization: The resulting compound is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coordination with Zinc: Finally, the diazonium salt is treated with zinc chloride to form the tetrachlorozinc(2-) complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The compound can undergo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sodium iodide or potassium bromide in the presence of copper(I) chloride.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Azo Compounds: Formed from coupling reactions.
Amines: Formed from reduction reactions.
Substituted Aromatics: Formed from electrophilic substitution reactions.
Scientific Research Applications
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the presence of the diethylsulfamoyl and methoxy groups, which can stabilize or destabilize the intermediates, affecting the overall reaction pathway.
Comparison with Similar Compounds
Similar Compounds
- 5-(diethylsulfamoyl)-2-methylbenzoic acid
- 5-(diethylsulfamoyl)-2-methoxybenzenesulfonamide
- 5-(diethylsulfamoyl)-2-methoxybenzenesulfonyl chloride
Uniqueness
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its combination of functional groups and its coordination with zinc. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
14263-90-2 |
---|---|
Molecular Formula |
C22H32Cl4N6O6S2Zn |
Molecular Weight |
747.8 g/mol |
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H16N3O3S.4ClH.Zn/c2*1-4-14(5-2)18(15,16)9-6-7-11(17-3)10(8-9)13-12;;;;;/h2*6-8H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
GWQOSIMXEKQVSC-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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